![molecular formula C13H11N5 B6459227 N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2548997-68-6](/img/structure/B6459227.png)
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
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Overview
Description
“N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” is a quinazoline derivative. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazolinones often involves the use of anthranillic acid or one of their functional derivatives as the starting materials . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones .Molecular Structure Analysis
Quinazolinones are oxidized quinazolines and are promising compounds with a wide range of biological activities . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. Studies on the synthesis of these compounds are therefore widely conducted . The series of phenylquinazoline inhibitors was optimized for Kv 1.5 potency, selectivity versus hERG, pharmacokinetic exposure, and pharmacodynamic potency .Physical And Chemical Properties Analysis
Quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases .Scientific Research Applications
Anti-Fibrosis Activity
“N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” derivatives have been found to exhibit significant anti-fibrotic activities . In a study, these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Compounds containing a pyrimidine moiety, such as “N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine”, are known to exhibit antimicrobial activities . They can be used in the design of new antimicrobial agents.
Antiviral Activity
Pyrimidine derivatives are also known for their antiviral properties . They can be used in the development of new antiviral drugs.
Antitumor Activity
“N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” and its derivatives have shown potential in the field of cancer research. They have been reported to exhibit antitumor activities .
Antifibrotic Compounds
Pyrimidine derivatives are known as antifibrotic compounds . They can be used in the treatment of fibrotic diseases.
Synthesis of Heterocyclic Compounds
“N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” is used in the synthesis of novel heterocyclic compounds of 1,3-oxazepine and 1,3-Diazepine derivatives . These compounds have potential biological activities and are an important component of medicinal chemistry and chemical biology .
Antihypertensive Drugs
Sulfadiazine, a N’-substituted derivative of the parent compound, sulfanilamide, can be designed by conjunction with “N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” and antihypertensive drugs in one compound . This can lead to the development of new antihypertensive agents.
Anticonvulsant Drugs
Compounds containing oxazepine, a heterogeneous seven-member ring that contains two heteroatoms (Oxygen and Nitrogen), are used as convulsant drugs . “N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” can be used in the synthesis of these compounds .
Mechanism of Action
Target of Action
The primary target of N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is the TGF-beta receptor type-1 . This receptor is a transmembrane serine/threonine kinase that forms a non-promiscuous receptor for the TGF-beta cytokines TGFB1, TGFB2, and TGFB3 .
Mode of Action
It is known to interact with its target, the tgf-beta receptor type-1 . The interaction between the compound and its target may result in changes in the receptor’s function, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its target, it is likely to impact the tgf-beta signaling pathway . This pathway plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis.
Result of Action
Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . In particular, some quinazolinones have been found to inhibit biofilm formation in certain bacterial species .
Future Directions
properties
IUPAC Name |
N-(pyrimidin-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-2-5-11-10(4-1)13(18-9-17-11)16-8-12-14-6-3-7-15-12/h1-7,9H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMOZWVGAWHKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine |
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